N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide
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Overview
Description
N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyethyl group, a pyrrolidinyl group, and a formamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with ammonia or an amine.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethanol and a suitable base.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Formamido Group Addition: The formamido group can be introduced by reacting the intermediate compound with formic acid or a formamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations would include the selection of catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-2-[(pyrrolidin-2-yl)formamido]acetamide: Similar structure but with a different position of the pyrrolidinyl group.
N-(2-Ethoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-Methoxyethyl)-2-[(pyrrolidin-3-yl)formamido]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H19N3O3/c1-16-5-4-12-9(14)7-13-10(15)8-2-3-11-6-8/h8,11H,2-7H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
QKRDNYNDNBMXIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)C1CCNC1 |
Origin of Product |
United States |
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